

# E-Cefdinir Reference Standard: A Comprehensive Physicochemical Profile

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## Compound of Interest

Compound Name: *E-Cefdinir*

Cat. No.: *B193777*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential physicochemical properties of the **E-Cefdinir** reference standard. **E-Cefdinir**, the (E)-isomer of the third-generation cephalosporin antibiotic Cefdinir, is a critical related compound monitored during the quality control of Cefdinir drug substances and products. Understanding its properties is paramount for analytical method development, validation, and stability studies.

## Chemical and Physical Identity

**E-Cefdinir**, chemically known as (6R,7R)-7-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a geometric isomer of Cefdinir.<sup>[1]</sup> While much of the publicly available data pertains to Cefdinir (the Z-isomer), this guide consolidates known information for the E-isomer where available.

## Table 1: General Information

Property	Value	Source(s)
Chemical Name	(6R,7R)-7-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	[1]
Synonyms	Cefdinir Impurity G, (E)-Cefdinir	[1]
CAS Number	178601-88-2	[2]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> N <sub>5</sub> O <sub>5</sub> S <sub>2</sub>	[1][2]
Molecular Weight	395.41 g/mol	[1][2]
Appearance	White to light yellow crystalline powder (data for Cefdinir)	[3]

## Physicochemical Properties

The physicochemical characteristics of a reference standard are fundamental to its proper handling, storage, and use in analytical testing.

**Table 2: Physicochemical Data**

Property	Value	Source(s)
Melting Point	>135 °C (data for Cefdinir)	[4]
pKa	3.35 (acidic), 9.7 (data for Cefdinir)	[4][5]
LogP	-3.47 (data for Cefdinir)	[4]

## Solubility Profile

The solubility of Cefdinir is highly pH-dependent, and the E-isomer is expected to exhibit similar behavior.[6]

**Table 3: Solubility Data for Cefdinir**

Solvent/Medium	Solubility	Source(s)
Water	Insoluble (0.46 mg/mL)	[6]
0.1 M HCl	Slightly soluble (1.56 mg/mL)	[6]
pH 4.0 Acetate Buffer	Insoluble (0.72 mg/mL)	[6]
pH 7.0 Phosphate Buffer	Sparingly soluble	[5]
pH 7.4 Phosphate Buffer	Sparingly soluble (21 mg/mL)	[6]
Methanol	0.19 mg/mL	[6]
Acetonitrile	<0.01 mg/mL	[6]
DMSO	>350 mg/mL	[6]

## Spectroscopic Properties

UV-Visible spectroscopy is a key identification technique.

**Table 4: UV Absorption Data for Cefdinir**

Solvent	$\lambda_{\text{max}}$ (nm)	Source(s)
pH 7.0 Phosphate Buffer	223, 286	[5]
Methanol	224, 288	[7]

## Polymorphism

Cefdinir is known to exist in multiple polymorphic forms, which can impact its stability and dissolution.[8][9] The specific polymorphic form of an **E-Cefdinir** reference standard should be characterized and documented.

## Experimental Protocols

Accurate characterization of the **E-Cefdinir** reference standard relies on robust analytical methods. Below are representative protocols derived from published methods for Cefdinir and its related substances.[10][11]

## High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

This method is suitable for determining the purity of the **E-Cefdinir** reference standard and for resolving it from Cefdinir and other related substances.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Develosil C18, 4.6 mm x 15 cm, 5 µm packing (or equivalent).[\[12\]](#)
- Mobile Phase: A gradient mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile). The exact composition and gradient program should be optimized to achieve adequate separation. For example, a mixture of acetonitrile and phosphate buffer at pH 3 (40:60 ratio) has been reported.[\[11\]](#)
- Flow Rate: 1.0 mL/min.[\[11\]](#)[\[12\]](#)
- Column Temperature: 40 °C.[\[12\]](#)
- Detection Wavelength: 254 nm.[\[11\]](#)
- Injection Volume: 10 µL.[\[12\]](#)
- Standard and Sample Preparation: Accurately weigh and dissolve the **E-Cefdinir** reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.

## UV-Visible Spectrophotometry for Identification

This protocol provides a method for confirming the identity of the **E-Cefdinir** reference standard based on its UV absorption spectrum.

- Instrumentation: A calibrated UV-Visible spectrophotometer.
- Solvent: 0.1 M Phosphate Buffer, pH 7.0.[\[3\]](#)
- Procedure:

- Prepare a solution of the **E-Cefdinir** reference standard in the solvent at a concentration of approximately 10 µg/mL (1 in 100,000).<sup>[3]</sup>
- Scan the solution from 200 to 400 nm, using the solvent as a blank.
- The resulting spectrum should be compared to a previously established reference spectrum for **E-Cefdinir**. The absorption maxima should be consistent with known values for Cefdinir (approximately 223 nm and 286 nm), though slight shifts for the E-isomer are possible.<sup>[5]</sup>

## Visualized Workflows

### Reference Standard Qualification Workflow

The following diagram illustrates a typical workflow for the qualification of a new batch of **E-Cefdinir** reference standard.

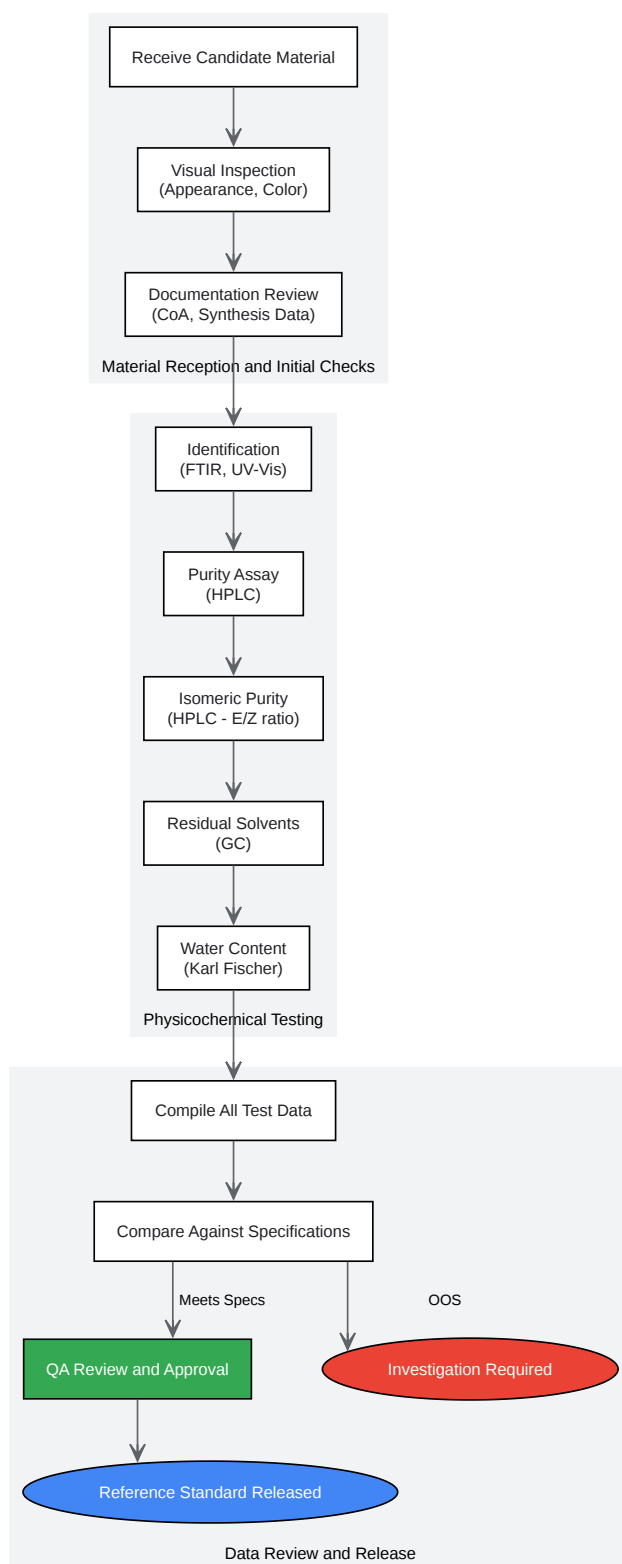


Figure 1: E-Cefdinir Reference Standard Qualification Workflow

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Caption: Figure 1: **E-Cefdinir** Reference Standard Qualification Workflow.

## Stability Study Logical Flow

This diagram outlines the logical flow for conducting a stability study on the **E-Cefdinir** reference standard.

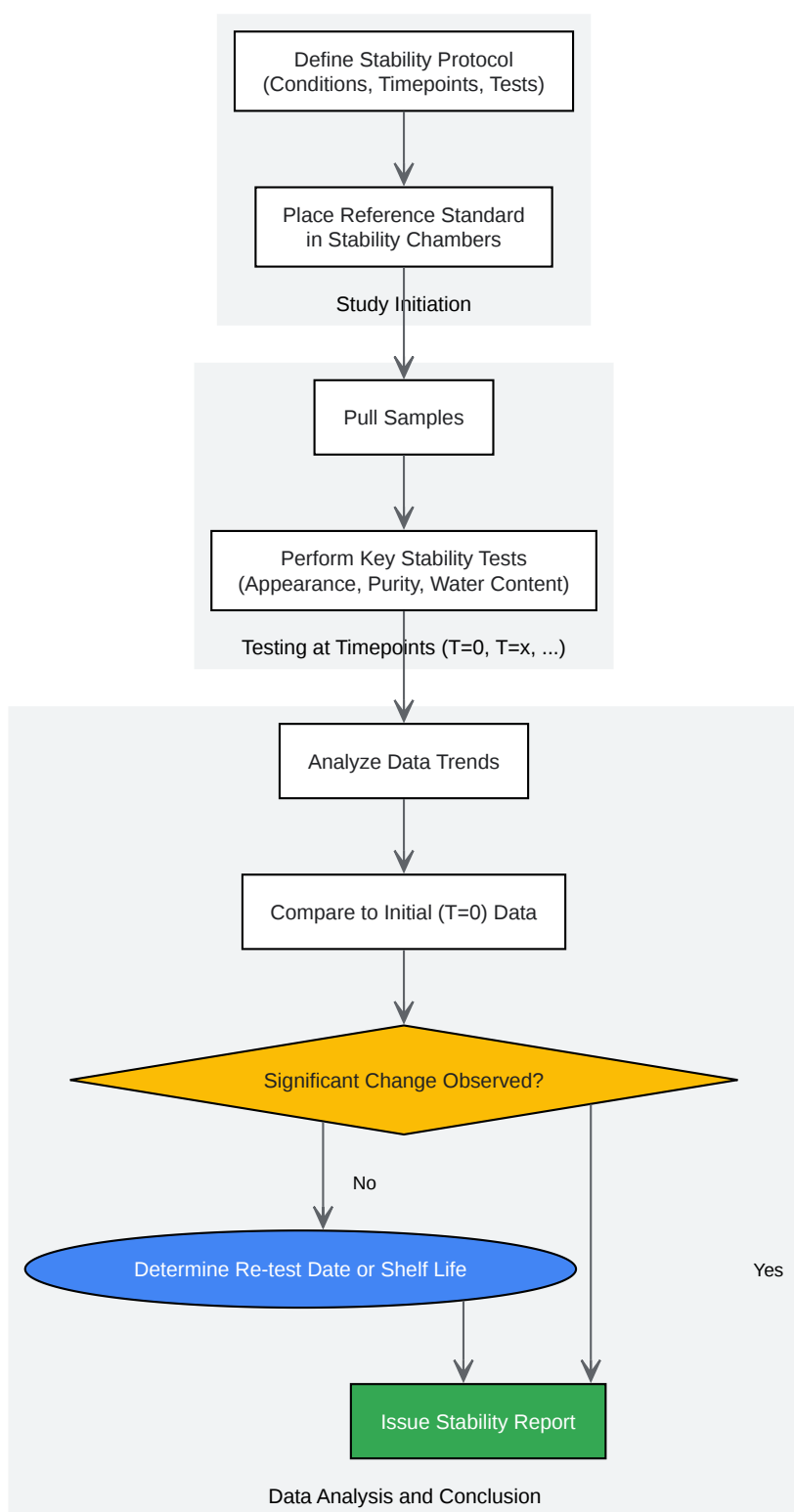


Figure 2: E-Cefdinir Stability Study Logical Flow

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Caption: Figure 2: **E-Cefdinir** Stability Study Logical Flow.



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